2-hexyl-3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
2-Hexyl-3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a complex organic compound with the molecular formula C29H32O6. This compound is known for its unique structural features, which include a benzo[c]chromen-6-one core substituted with a hexyl group and a 3,4,5-trimethoxybenzyl ether moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hexyl-3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[c]chromen-6-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hexyl group: This can be achieved through alkylation reactions using hexyl halides in the presence of a strong base.
Attachment of the 3,4,5-trimethoxybenzyl ether moiety: This step involves the reaction of the benzo[c]chromen-6-one core with 3,4,5-trimethoxybenzyl alcohol under dehydrating conditions, often using reagents like thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Hexyl-3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hexyl-3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors: Modulating the activity of enzymes or receptors involved in biological processes.
Influencing signaling pathways: Affecting pathways related to inflammation, oxidative stress, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-Hexyl-3-[(3,4,5-trimethoxyphenyl)methoxy]benzo[c]chromen-6-one
- 2-Hexyl-3-(3,4,5-trimethoxy-benzyloxy)-benzo[c]chromen-6-one
Uniqueness
2-Hexyl-3-[(3,4,5-trimethoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of the 3,4,5-trimethoxybenzyl ether moiety, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C29H36O6 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-hexyl-3-[(3,4,5-trimethoxyphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C29H36O6/c1-5-6-7-8-11-20-16-23-21-12-9-10-13-22(21)29(30)35-25(23)17-24(20)34-18-19-14-26(31-2)28(33-4)27(15-19)32-3/h14-17H,5-13,18H2,1-4H3 |
InChI Key |
JTSXDWIFHSXFHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC(=C(C(=C3)OC)OC)OC)OC(=O)C4=C2CCCC4 |
Origin of Product |
United States |
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